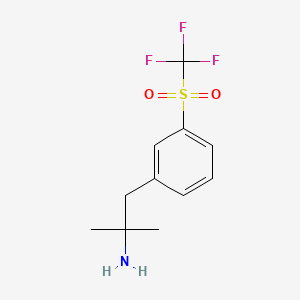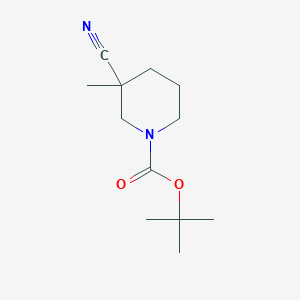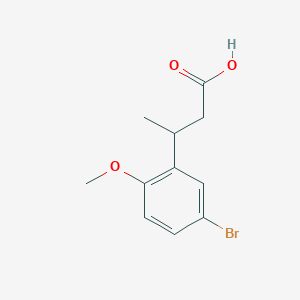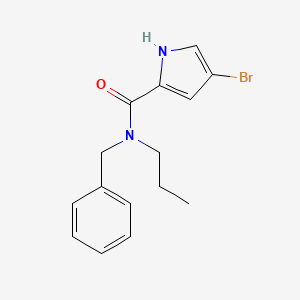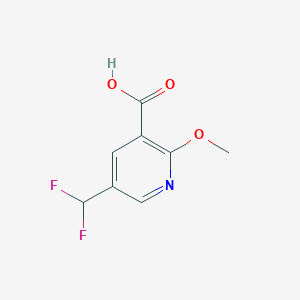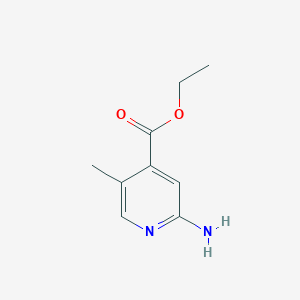![molecular formula C11H14ClNO2 B13579462 Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is an organic compound belonging to the class of phenylalanine derivatives It is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate typically involves the reaction of 4-chlorobenzylamine with methyl acrylate under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through distillation or extraction methods. Quality control measures ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(4-chlorophenyl)propanoate: A closely related compound with similar structural features but different functional groups.
Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Another analog with an ethyl ester group instead of a methyl ester.
Methyl 3-amino-3-(4-fluorophenyl)propanoate: A fluorinated analog with potential differences in reactivity and biological activity.
Uniqueness
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its chlorophenyl group provides opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 |
Clé InChI |
DUZFSXMZMLULFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


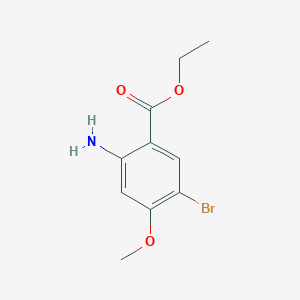
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
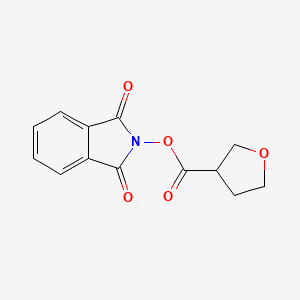
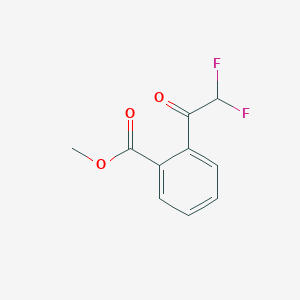

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
